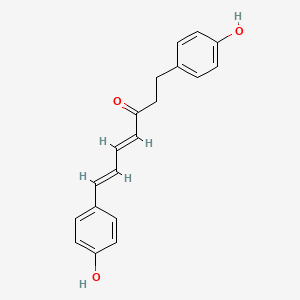

1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one

概要

説明

1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is a diarylheptanoid that is 4E-6E-dien-3-one substituted by 4-hydroxyphenyl group at positions 1 and 7 . It is a natural product, a curcuminoid antioxidant found in turmeric (Curcuma longa) and torch ginger (Etlingera elatior) .

Synthesis Analysis

The synthesis of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one has been reported in several studies . One study identified it as a compound with outstanding inhibitory activity and validated the binding of it to the N-terminal domain of N protein (N-NTD) by using drug affinity responsive target stability assays .Molecular Structure Analysis

The molecular structure of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one has been analyzed in several studies . The compound has been shown to bind to the N-terminal domain of N protein (N-NTD), as validated by drug affinity responsive target stability assays .Chemical Reactions Analysis

The chemical reactions involving 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one have been studied . It has been found to exhibit antiproliferative activity and inhibit melanogenesis in B16 melanoma 4A5 cells .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one have been reported . It is a diarylheptanoid, a member of phenols and an enone .科学的研究の応用

Antiviral Activity Against SARS-CoV-2

1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one: has shown significant potential as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19. It targets the nucleocapsid protein, which is crucial for the viral life cycle, thereby inhibiting the virus .

Cancer Treatment

This compound has been isolated from mistletoe and exhibits promising anti-tumor activity. It’s particularly effective against various cancers, including breast and lung cancer, due to its better bioavailability and stability compared to curcumin .

Inhibition of Melanogenesis

In the field of dermatology, 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one has been researched for its ability to inhibit melanin formation in B16 melanoma cells. This suggests potential applications in treating skin diseases associated with melanin overproduction .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic properties of this compound have been studied, providing valuable information on its absorption, distribution, metabolism, and excretion. This data is crucial for developing it into a viable pharmaceutical agent .

Synthesis and Drug Design

The compound can be synthesized, which is essential for drug development. Its synthesis allows for modifications that could improve its efficacy as a medication for various diseases .

Molecular Docking and Dynamics

Molecular docking and dynamics studies have been conducted to predict the affinity of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one to specific proteins, which is vital for understanding its mechanism of action and for the design of related therapeutic agents .

作用機序

The mechanism of action of 1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one involves its binding to the N-terminal domain of N protein (N-NTD), as validated by drug affinity responsive target stability assays . It has been found to exhibit excellent anti-viral activity against HCoV-OC43 and SARS-CoV-2 .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4E,6E)-1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1-6,8-9,11-14,21-22H,7,10H2/b3-1+,4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIROPQQWKBMABC-ZPUQHVIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C=CC=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(=O)/C=C/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the reported biological activity of 1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one?

A1: 1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one has demonstrated in vitro growth inhibitory activity against bloodstream forms of African trypanosomes. [] Studies show it exhibits an IC50 value in the range of 1-3 µg/mL against this parasite, highlighting its potential as a lead compound for developing new trypanocidal drugs. [] Further research is needed to explore its mechanism of action and efficacy in vivo.

Q2: Has 1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one been investigated as a potential antiviral agent?

A2: While not experimentally validated, in silico studies suggest that 1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one could be a potential inhibitor of SARS-CoV2 main protease (Mpro). [] Molecular docking simulations revealed that this compound exhibits a strong binding affinity to the catalytic domain of Mpro, comparable to or even exceeding that of known inhibitors like lopinavir. [] These preliminary findings warrant further investigation through in vitro and in vivo studies to confirm its antiviral potential and explore its mechanism of action against SARS-CoV2.

Q3: What are the structural characteristics of 1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one?

A3: 1,7-bis(4-hydroxyphenyl)hepta-4,6-dien-3-one is a diarylheptanoid, characterized by two phenyl rings connected by a seven-carbon chain featuring a dienone moiety. While specific spectroscopic data is not provided in the cited research, its structure can be elucidated through a combination of 1D and 2D NMR techniques, as demonstrated for similar diarylheptanoids. [] Further analysis, including mass spectrometry and infrared spectroscopy, can provide additional structural information.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-{4-[1-(4-{2-[4-(3-Diethylamino-propoxy)-phenyl]-benzoimidazol-1-yl}-butyl)-1H-benzoimidazol-2-yl]-phenoxy}-propyl)-diethyl-amine](/img/structure/B1247712.png)

![(3S)-7-[2-[2-[(E)-2-Cyclopentylvinyl]-5-methyloxazole-4-yl]ethoxy]-2-[(2E,4E)-1-oxo-2,4-hexadiene-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1247720.png)

![(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B1247727.png)